molecular formula C14H11NO5 B12273580 5-Methoxy-2-nitro-4-phenoxybenzaldehyde

5-Methoxy-2-nitro-4-phenoxybenzaldehyde

Cat. No.: B12273580
M. Wt: 273.24 g/mol
InChI Key: DKCRVZJZZNDDAX-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitro-4-phenoxybenzaldehyde: is an organic compound with the molecular formula C14H11NO5 . It is a member of the aryl aldehyde family and is characterized by the presence of methoxy, nitro, and phenoxy functional groups attached to a benzaldehyde core . This compound is primarily used in research and development within the fields of organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde typically involves the nitration of 5-methoxy-4-phenoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Methoxy-2-nitro-4-phenoxybenzaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and methoxy substituents on biological activity. It may also be explored for its potential antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitro-4-phenoxybenzaldehyde is largely dependent on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form Schiff bases with amines, leading to the formation of various biologically active compounds . The methoxy and phenoxy groups can influence the compound’s lipophilicity and electronic properties, affecting its interaction with molecular targets .

Comparison with Similar Compounds

  • 5-Methoxy-2-nitrobenzaldehyde
  • 4-Phenoxybenzaldehyde
  • 2-Nitro-4-phenoxybenzaldehyde

Comparison: 5-Methoxy-2-nitro-4-phenoxybenzaldehyde is unique due to the presence of both methoxy and phenoxy groups, which provide distinct electronic and steric effects. This combination of substituents can lead to unique reactivity and biological activity compared to similar compounds that lack one or more of these functional groups .

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

5-methoxy-2-nitro-4-phenoxybenzaldehyde

InChI

InChI=1S/C14H11NO5/c1-19-13-7-10(9-16)12(15(17)18)8-14(13)20-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

DKCRVZJZZNDDAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC2=CC=CC=C2

Origin of Product

United States

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